N-(furan-2-ylmethyl)-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate
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Description
N-(furan-2-ylmethyl)-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a useful research compound. Its molecular formula is C18H18N4O7S and its molecular weight is 434.42. The purity is usually 95%.
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Biological Activity
N-(furan-2-ylmethyl)-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that incorporates a furan moiety, a thiophene ring, and an oxadiazole derivative, which are known for their diverse pharmacological properties.
Structural Characteristics
The compound has a molecular formula of C16H16N4O3S and a molecular weight of approximately 356.39 g/mol. Its structure includes:
- Furan : A five-membered aromatic ring containing oxygen.
- Thiophene : A five-membered ring containing sulfur.
- Oxadiazole : A heterocyclic compound that contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions including:
- Formation of the furan and thiophene derivatives.
- Coupling reactions to introduce the oxadiazole moiety.
- Final acetamide formation followed by salt formation with oxalic acid.
Biological Activity
Research indicates that compounds containing oxadiazole and thiophene rings exhibit significant biological activities, including:
- Anticancer Activity : Studies have shown that similar oxadiazole derivatives possess cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) cells. For instance, one study reported IC50 values ranging from 0.12 to 15.63 µM for different derivatives against MCF-7 cells .
Compound | IC50 (µM) | Cell Line |
---|---|---|
Compound A | 0.12 | MCF-7 |
Compound B | 15.63 | MCF-7 |
Compound C | 10.38 | HeLa |
The biological activity of this compound is believed to involve:
- Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells by activating pathways associated with p53 expression and caspase activation .
- Targeting Specific Enzymes : Similar compounds have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell growth and survival.
Case Studies
Several studies have explored the biological potential of oxadiazole derivatives:
- Antimicrobial Activity : One study highlighted the effectiveness of oxadiazole derivatives against Mycobacterium tuberculosis, showcasing their potential as antimicrobial agents .
- Antidiabetic Properties : Other derivatives have demonstrated significant antidiabetic activity through modulation of glucose metabolism .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S.C2H2O4/c21-14(17-7-12-3-1-5-22-12)10-20-8-11(9-20)16-18-15(19-23-16)13-4-2-6-24-13;3-1(4)2(5)6/h1-6,11H,7-10H2,(H,17,21);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWBUIHKHQJGIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(=O)NCC2=CC=CO2)C3=NC(=NO3)C4=CC=CS4.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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